molecular formula C14H18N2O4S B269607 Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-

Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-

Cat. No. B269607
M. Wt: 310.37 g/mol
InChI Key: YWZOCLZLRQIVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-, also known as Boc-L-proline sulfoxide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of proline and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide is not well understood. However, it is believed to work by inhibiting the activity of enzymes such as proteases and HIV-1 protease. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and HIV-1 protease. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide in lab experiments is its high yield of synthesis. It is also a stable compound that can be stored for long periods. However, one of the limitations is that it is relatively expensive compared to other reagents.

Future Directions

There are several future directions for the study of Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide. One potential direction is the development of new synthetic methods for the compound. Another direction is the study of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on the immune system. Finally, the study of its potential applications in other fields such as materials science and nanotechnology should also be explored.

Synthesis Methods

Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide can be synthesized using different methods. One of the commonly used methods is the oxidation of Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e with m-chloroperbenzoic acid. This method results in the formation of Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide with a yield of around 60-70%. Another method involves the oxidation of Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e with hydrogen peroxide and catalytic amounts of sodium tungstate. This method provides a higher yield of around 80-90%.

Scientific Research Applications

Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a chiral auxiliary in the synthesis of various compounds. It has also been used in the synthesis of biologically active molecules such as protease inhibitors, enzyme inhibitors, and anticancer agents.
In the field of medicinal chemistry, Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-e sulfoxide has been studied for its potential as a drug candidate. It has been shown to have antitumor activity and inhibitory effects on HIV-1 protease. It has also been shown to have anti-inflammatory and analgesic effects.

properties

Product Name

Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N2O4S/c1-2-20-11-9-15-21(18,19)13-7-5-12(6-8-13)16-10-3-4-14(16)17/h2,5-8,15H,1,3-4,9-11H2

InChI Key

YWZOCLZLRQIVDN-UHFFFAOYSA-N

SMILES

C=COCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Canonical SMILES

C=COCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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